(3,5-DIMETHYLPHENYL)(4-ETHYLPIPERAZINO)METHANONE
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Overview
Description
(3,5-DIMETHYLPHENYL)(4-ETHYLPIPERAZINO)METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 3,5-dimethylphenyl group and a 4-ethylpiperazino group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHYLPHENYL)(4-ETHYLPIPERAZINO)METHANONE typically involves the reaction of 3,5-dimethylbenzoyl chloride with 4-ethylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. Continuous flow reactors and automated purification systems may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3,5-DIMETHYLPHENYL)(4-ETHYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a methanol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(3,5-DIMETHYLPHENYL)(4-ETHYLPIPERAZINO)METHANONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a tool compound in biological assays to study receptor-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of (3,5-DIMETHYLPHENYL)(4-ETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- (3,5-DIMETHYLPHENYL)(4-METHYLPIPERAZINO)METHANONE
- (3,4-DIMETHYLPHENYL)(4-PHENYL-1-PIPERAZINYL)METHANONE
Uniqueness
(3,5-DIMETHYLPHENYL)(4-ETHYLPIPERAZINO)METHANONE is unique due to the presence of the 4-ethylpiperazino group, which imparts distinct physicochemical properties and biological activity compared to its analogs. This structural variation can lead to differences in solubility, stability, and receptor binding profiles, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
(3,5-dimethylphenyl)-(4-ethylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-4-16-5-7-17(8-6-16)15(18)14-10-12(2)9-13(3)11-14/h9-11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKCYYXUEBQGOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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